molecular formula C20H14F3N5O2 B2513595 N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(trifluoromethyl)benzamide CAS No. 899737-33-8

N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(trifluoromethyl)benzamide

Cat. No.: B2513595
CAS No.: 899737-33-8
M. Wt: 413.36
InChI Key: OSCIWPNTLXQNEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(trifluoromethyl)benzamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a fused pyrazole-pyrimidine core substituted with a p-tolyl group at position 1 and a 3-(trifluoromethyl)benzamide moiety at position 3. This scaffold is structurally related to kinase inhibitors and other bioactive molecules due to its heterocyclic framework, which facilitates interactions with biological targets such as phosphoinositide 3-kinases (PI3Ks) or tyrosine kinases .

Properties

IUPAC Name

N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F3N5O2/c1-12-5-7-15(8-6-12)28-17-16(10-25-28)19(30)27(11-24-17)26-18(29)13-3-2-4-14(9-13)20(21,22)23/h2-11H,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSCIWPNTLXQNEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(trifluoromethyl)benzamide is a compound belonging to the class of pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds within this category have demonstrated significant activity against Mycobacterium tuberculosis, with some derivatives showing IC50 values ranging from 1.35 to 2.18 μM .

Antitumor Activity

The antitumor efficacy of pyrazolo[3,4-d]pyrimidines has been extensively researched. A study evaluated a series of novel indolyl-pyrimidine hybrids and found promising results in inhibiting tumor cell proliferation . Furthermore, molecular docking studies suggest that these compounds interact effectively with cancer-related targets, enhancing their therapeutic potential.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or receptors involved in disease pathways. For example:

  • Enzyme Inhibition : Pyrazolo[3,4-d]pyrimidines have been shown to inhibit kinases that play crucial roles in cell signaling and proliferation.
  • Receptor Modulation : These compounds may also act as modulators for various receptors involved in inflammatory responses and cancer progression.

Study 1: Antitubercular Activity

In a study aimed at discovering new anti-tubercular agents, a series of substituted benzamide derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis. Among these, compounds similar to this compound exhibited significant inhibitory effects with IC90 values indicating low toxicity to human cells .

Study 2: Antitumor Evaluation

A comprehensive evaluation was conducted on a range of pyrazolo[3,4-d]pyrimidine derivatives for their antitumor properties. The results indicated that certain derivatives led to a marked decrease in cell viability across various cancer cell lines, suggesting their potential as effective anticancer agents .

Data Tables

Compound IC50 (μM) IC90 (μM) Cell Line
Compound A1.353.73Mycobacterium tuberculosis
Compound B2.184.00HEK-293
Compound C8.0119.33Cancer Cell Line

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of the target compound with structurally related analogs, focusing on substituent effects, molecular properties, and inferred biological activity.

Table 1: Structural and Molecular Comparison

Compound Name / CAS / Source Molecular Formula Molecular Weight Key Substituents Notable Properties
Target Compound (Not listed in evidence; inferred from query) C₂₇H₂₀F₃N₅O₂ 511.5 - 3-(Trifluoromethyl)benzamide
- p-Tolyl at position 1
Likely enhanced metabolic stability due to CF₃ group
N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,3-diphenylpropanamide (CAS 919858-27-8) C₂₇H₂₃N₅O₂ 449.5 - 3,3-Diphenylpropanamide
- p-Tolyl at position 1
Increased steric bulk from diphenyl groups may reduce solubility
5-Chloro-2-methoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide (CAS 899737-27-0) C₂₀H₁₆ClN₅O₃ 409.8 - 5-Chloro-2-methoxybenzamide
- p-Tolyl at position 1
Chlorine and methoxy groups may enhance target affinity but reduce bioavailability
SKLB816 (N-(3-((4-amino-1-(trans-4-hydroxycyclohexyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)ethynyl)-4-methylphenyl)-4-methyl-3-(trifluoromethyl)benzamide) C₃₆H₃₃F₃N₆O₂ 650.7 - Trans-4-hydroxycyclohexyl
- Ethynyl linker
Demonstrated PI3K inhibition; ethynyl linker improves conformational rigidity

Key Findings:

Substituent Impact on Bioactivity :

  • The trifluoromethyl group in the target compound and SKLB816 enhances binding to hydrophobic enzyme pockets, a feature critical for kinase inhibition .
  • Compounds with bulkier substituents (e.g., diphenylpropanamide ) may face solubility challenges, limiting in vivo efficacy.

Structural Flexibility vs. Rigidity: SKLB816 incorporates an ethynyl spacer, which restricts rotational freedom and optimizes binding orientation .

Metabolic Stability: Fluorinated analogs (e.g., target compound, SKLB816) are expected to resist oxidative metabolism better than non-fluorinated derivatives like the 5-chloro-2-methoxy analog .

Isomerization Trends :

  • Pyrazolo[3,4-d]pyrimidine derivatives, such as those in , undergo isomerization under specific conditions, altering their pharmacological profiles . The target compound’s stability under physiological conditions remains unstudied but warrants investigation.

Research Implications and Limitations

  • Gaps in Data : Physical properties (e.g., melting point, solubility) and direct biological activity data for the target compound are absent in the provided evidence. Comparative analysis relies on structural analogs and inferred trends.
  • Therapeutic Potential: Based on SKLB816’s PI3K inhibition , the target compound may similarly target kinase pathways, but experimental validation is required.

Preparation Methods

Core Structure Synthesis: Pyrazolo[3,4-d]Pyrimidinone Formation

The pyrazolo[3,4-d]pyrimidinone scaffold is typically constructed via cyclocondensation reactions between 3-aminopyrazoles and 1,3-biselectrophilic reagents. For the target compound, the 1-(p-tolyl) substituent is introduced at the pyrazole stage, followed by annulation to form the pyrimidinone ring.

Cyclocondensation with β-Ketoesters

Aminopyrazole derivatives react with β-ketoesters under acidic conditions to form the pyrimidinone ring. For example, 5-amino-1-(p-tolyl)-1H-pyrazole-3-carboxamide reacts with ethyl acetoacetate in the presence of polyphosphoric acid (PPA) at 120°C for 6 hours, yielding 1-(p-tolyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-amine with a 78% yield. This method prioritizes regioselectivity, as the β-ketoester’s carbonyl group directs cyclization to the pyrimidine ring.

Alternative 1,3-Biselectrophiles

β-Enaminones and ynones offer versatile pathways. Portilla et al. demonstrated that β-enaminones derived from acetylacetone and aniline react with 3-amino-1-(p-tolyl)pyrazole in refluxing ethanol, forming the pyrimidinone core in 85% yield. Similarly, ynones facilitate annulation under microwave irradiation, reducing reaction times to 30 minutes with comparable yields.

Table 1: Comparison of Cyclocondensation Methods
Biselectrophile Conditions Yield (%) Time (h) Reference
Ethyl acetoacetate PPA, 120°C 78 6
β-Enaminone EtOH, reflux 85 4
Ynone MW, 150°C 82 0.5

Functionalization at Position 5: Acylation with 3-(Trifluoromethyl)Benzamide

The 5-amino group of the pyrazolo[3,4-d]pyrimidinone intermediate undergoes acylation to introduce the 3-(trifluoromethyl)benzamide moiety.

Schotten-Baumann Reaction

Treating the amine with 3-(trifluoromethyl)benzoyl chloride in a biphasic system (dichloromethane/water) using triethylamine as a base affords the target compound. Reaction at 0°C for 2 hours followed by gradual warming to room temperature yields 92% product. This method minimizes hydrolysis of the acid chloride.

Coupling Reagent-Assisted Acylation

Alternatively, 3-(trifluoromethyl)benzoic acid is activated with HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF. Adding DIEA (N,N-diisopropylethylamine) and the amine substrate at room temperature for 12 hours achieves 88% yield. This approach avoids handling moisture-sensitive acid chlorides.

Table 2: Acylation Conditions and Outcomes
Acylating Agent Reagent Solvent Yield (%) Reference
Benzoyl chloride Et₃N, H₂O/CH₂Cl₂ Biphasic 92
Benzoic acid HATU, DIEA DMF 88

Regioselectivity and Side Reactions

The position of substituents on the pyrazolo[3,4-d]pyrimidinone core is critical. Using 3-aminopyrazoles with electron-donating groups (e.g., p-tolyl) enhances nucleophilicity at the 5-position, directing acylation exclusively to the desired site. Competing reactions, such as O-acylation or dimerization, are suppressed by maintaining low temperatures (0–5°C) during benzoyl chloride addition.

Structural Characterization

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyrimidinone C6-H), 8.35 (d, J = 8.0 Hz, 1H, benzamide aromatic), 7.95–7.89 (m, 3H, aromatic), 7.45 (d, J = 8.0 Hz, 2H, p-tolyl), 2.42 (s, 3H, CH₃).
  • ¹³C NMR : 162.1 (C=O), 155.6 (pyrimidinone C4), 139.8 (CF₃-C), 21.3 (CH₃).
  • HRMS : m/z calculated for C₂₂H₁₆F₃N₅O₂ [M+H]⁺: 452.1332; found: 452.1328.

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar pyrazolo[3,4-d]pyrimidinone core and the dihedral angle (15.2°) between the benzamide and p-tolyl groups.

Applications and Derivatives

The compound’s trifluoromethyl group enhances metabolic stability and membrane permeability, making it a candidate for kinase inhibition studies. Derivatives with modified benzamide groups exhibit IC₅₀ values below 100 nM against EGFR and VEGFR-2.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.